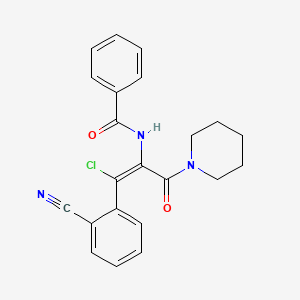

![molecular formula C24H32N2O2 B2892426 N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide CAS No. 941910-99-2](/img/structure/B2892426.png)

N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

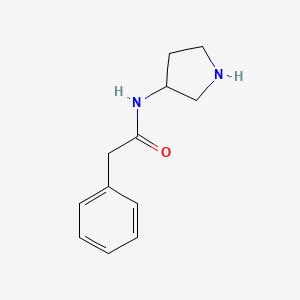

The compound is a derivative of adamantane and tetrahydroquinoline. Adamantane derivatives are known for their applications in medicinal chemistry, catalyst development, and nanomaterials . Tetrahydroquinoline is a heterocyclic compound that also has various applications in medicinal chemistry.

Molecular Structure Analysis

The compound contains an adamantane moiety, which is a fascinating class of polycyclic hydrocarbons characterized by a high degree of symmetry . It also contains a tetrahydroquinoline moiety, which is a type of heterocyclic compound.科学的研究の応用

1. Polymer Research

Researchers have explored the self-assembly of water-soluble polymers with complexing moieties, including β-cyclodextrin (β-CD) and adamantane, through controlled techniques. These polymers, with adamantane-type polymer end groups, exhibit unique behaviors in aqueous solutions, such as forming supramolecular diblock structures and showing switchable configurations between hydrophilic and hydrophobic states depending on temperature changes (Stadermann et al., 2011).

2. Antimalarial Research

Compounds with an adamantane carrier have been synthesized and found effective against Plasmodium berghei. Specifically, adamantane-linked fluoroaminoquinolines show promising intrahepatocytic parasite inhibition, indicating a potential role in antimalarial therapeutics (Terzić et al., 2016).

3. Antimicrobial Agents

Adamantane derivatives, when combined with other pharmacophores like quinazolinone and 4-thiazolidinone, have demonstrated significant antibacterial and antifungal activities. These compounds were effective against a variety of pathogenic bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2011).

4. Organic Synthesis Research

Studies on the reactions of adamantane-1-carboxamides with oxalyl chloride have provided insights into the synthesis of various adamantane derivatives. These findings contribute to the broader understanding of organic synthesis involving adamantane structures (Sasaki et al., 1969).

5. Neuroprotection Research

Fluorescent heterocyclic adamantane amines have been developed as potential neuroprotective agents. These compounds inhibit various neurological targets like NMDA receptors and nitric oxide synthase, and also possess antioxidant properties, indicating their potential use in neuroprotective therapies (Joubert et al., 2011).

特性

IUPAC Name |

N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N2O2/c1-15(2)14-26-21-5-4-20(10-19(21)3-6-22(26)27)25-23(28)24-11-16-7-17(12-24)9-18(8-16)13-24/h4-5,10,15-18H,3,6-9,11-14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNOXXCPMXQMTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2892344.png)

![N-[5-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-chloro-2-methoxybenzamide](/img/structure/B2892350.png)

![1-(Azepan-1-yl)-2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2892352.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2892357.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2892358.png)

![[(2-Chloro-6-fluorobenzyl)sulfanyl]acetic acid](/img/structure/B2892362.png)